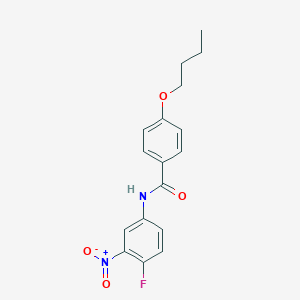

4-butoxy-N-(4-fluoro-3-nitrophényl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is a chemical compound with the molecular formula C₁₇H₁₇FN₂O₄ and a molecular weight of 332.326 Da . This compound belongs to the class of benzamides and is characterized by the presence of a butoxy group, a fluoro group, and a nitro group attached to a benzamide core .

Applications De Recherche Scientifique

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide has various applications in scientific research, including:

Méthodes De Préparation

The synthesis of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide typically involves the reaction of 4-fluoro-3-nitroaniline with 4-butoxybenzoyl chloride under appropriate reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography .

Analyse Des Réactions Chimiques

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Mécanisme D'action

The mechanism of action of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparaison Avec Des Composés Similaires

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide can be compared with other similar compounds such as:

4-butoxy-N-(4-chloro-3-nitrophenyl)benzamide: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.

4-butoxy-N-(4-bromo-3-nitrophenyl)benzamide: This compound has a bromo group instead of a fluoro group, which can also influence its properties.

4-butoxy-N-(4-iodo-3-nitrophenyl)benzamide: This compound has an iodo group instead of a fluoro group, which can lead to different chemical and biological behaviors.

Activité Biologique

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein interactions. This article summarizes the compound's synthesis, biological mechanisms, and its comparative analysis with related compounds.

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is characterized by the following structural features:

- Functional Groups : Contains a butoxy group, a fluoro substituent, and a nitro group on a phenyl ring.

- Molecular Formula : C15H16F1N2O3

The biological activity of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide primarily involves its interaction with specific enzymes and receptors. Notably, it has been studied for its potential as an enzyme inhibitor:

- Enzyme Inhibition : The compound is known to inhibit certain enzymes, which may play roles in various metabolic pathways. For instance, it can serve as an inhibitor for dihydrofolate reductase (DHFR), impacting nucleotide synthesis and cell proliferation .

Antitumor Activity

Research indicates that derivatives of benzamides, including 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide, exhibit antitumor properties. The compound's structural similarity to known histone deacetylase inhibitors (HDACIs) suggests it could modulate gene expression and promote apoptosis in cancer cells .

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of benzamide derivatives against viruses such as hepatitis B virus (HBV). These compounds can reduce HBV DNA levels by interfering with nucleocapsid assembly .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide, it is useful to compare it with structurally related compounds:

| Compound Name | Substituent Type | Biological Activity |

|---|---|---|

| 4-butoxy-N-(4-chloro-3-nitrophenyl)benzamide | Chlorine | Moderate enzyme inhibition |

| 4-butoxy-N-(4-bromo-3-nitrophenyl)benzamide | Bromine | Enhanced antitumor activity |

| 4-butoxy-N-(4-iodo-3-nitrophenyl)benzamide | Iodine | Potentially higher reactivity |

The presence of different halogen substituents (fluoro, chloro, bromo, iodo) significantly affects the compound's reactivity and biological efficacy.

Case Studies and Research Findings

- Antiparasitic Activity : A study demonstrated that benzamide derivatives could bind to DNA minor grooves in Trypanosoma brucei, leading to effective antiparasitic action . The mechanism involved disrupting the kinetoplast DNA (kDNA), crucial for parasite survival.

- HDAC Inhibition : Compounds similar to 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide have shown promise as HDAC inhibitors. These compounds can induce cell cycle arrest and promote differentiation in cancer cells .

Propriétés

IUPAC Name |

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4/c1-2-3-10-24-14-7-4-12(5-8-14)17(21)19-13-6-9-15(18)16(11-13)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEIGYBGFZBQQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365011 |

Source

|

| Record name | 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6181-08-4 |

Source

|

| Record name | 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.